molecular formula C13H16BrN3O3S B7499189 3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide

3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide

Cat. No. B7499189
M. Wt: 374.26 g/mol
InChI Key: BQVHFCHBQUCCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been of great interest to researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase IX. This binding prevents the enzyme from performing its normal function, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that the compound suppresses tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide in lab experiments include its high potency and selectivity for carbonic anhydrase IX. However, its limitations include its poor solubility in water and its potential toxicity in high doses.

Future Directions

For research on 3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to determine the compound's potential toxicity and side effects.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 190-192°C.

Scientific Research Applications

3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide has been used in scientific research as a potential inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells. This inhibition can potentially lead to the suppression of tumor growth and metastasis.

properties

IUPAC Name

3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3S/c1-16-8-10(7-15-16)9-17(2)21(18,19)11-4-5-13(20-3)12(14)6-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVHFCHBQUCCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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